6-Acetyl-2(3H)-benzoxazolone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

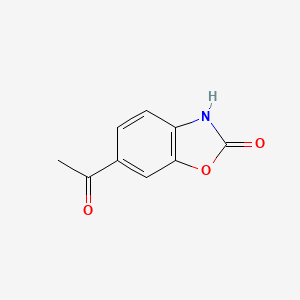

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBNAXVXLAHDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203399 | |

| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-09-2 | |

| Record name | 6-Acetyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Acetyl-2(3H)-benzoxazolone chemical properties and structure

An In-depth Technical Guide on 6-Acetyl-2(3H)-benzoxazolone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate belonging to the benzoxazolone class of heterocyclic compounds. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. Detailed experimental protocols, spectral data, and visualizations are included to support researchers and scientists in their work with this compound.

Chemical Properties and Identifiers

This compound is a solid compound with the molecular formula C₉H₇NO₃.[2][3][4] It is also known by several synonyms, including 6-Acetyl-2-benzoxazolone and 6-Acetylbenzo[d]oxazol-2(3H)-one.[5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 54903-09-2 | [1][2][4][5][6] |

| Molecular Formula | C₉H₇NO₃ | [2][3][4] |

| Molecular Weight | 177.16 g/mol | [1][4] |

| Monoisotopic Mass | 177.04259 Da | [1][3] |

| InChI Key | QXBNAXVXLAHDTE-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [3] |

| Appearance | Reported as a solid with 95% purity. | [2] |

Table 2: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[4]

Chemical Structure

The structure of this compound consists of a bicyclic benzoxazolone core, which is a fusion of a benzene ring and an oxazolidin-2-one ring. An acetyl group is substituted at the 6-position of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis

The most common and regioselective method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1][7] This electrophilic aromatic substitution reaction consistently places the acetyl group at the 6-position of the benzoxazolone ring.[1][7]

Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on a reported method with a 77% yield.[1]

Materials:

-

2(3H)-Benzoxazolone

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dimethylformamide (DMF)

-

Crushed ice

-

Water

Procedure:

-

Catalyst Complex Formation: In a reaction vessel, prepare the AlCl₃-DMF complex.

-

Reaction Setup: Dissolve 2(3H)-benzoxazolone in the AlCl₃-DMF complex.

-

Acylation: Add acetyl chloride dropwise to the reaction mixture while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining impurities.

-

Drying: Dry the purified this compound product.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H (Lactam) | Stretch | 3100 - 3300 |

| C=O (Lactam) | Stretch | 1760 - 1780 |

| C=O (Acetyl) | Stretch | ~1680 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Data is based on expected values for the functional groups present.[1]

Table 4: Mass Spectrometry Data

| Ion/Adduct | Calculated m/z |

| [M]⁺ | 177.04204 |

| [M+H]⁺ | 178.04987 |

| [M+Na]⁺ | 200.03181 |

Data sourced from PubChemLite and other literature.[1][3]

Biological Significance and Applications

The 2(3H)-benzoxazolone core is a versatile scaffold that has led to the development of compounds with a wide spectrum of pharmacological activities.[1]

Caption: Biological activities associated with the this compound scaffold.

Derivatives of this compound have been investigated for several therapeutic applications:

-

Anti-inflammatory and Analgesic Properties: The structural backbone has been a template for developing new anti-inflammatory and pain-relieving agents.[1] In vivo studies, such as the carrageenan-induced paw edema test in rodents, have demonstrated the anti-inflammatory potential of 6-acyl-2(3H)-benzoxazolone derivatives.[1]

-

Antimicrobial Activity: Various synthesized 6-acyl-3-(substituted)-2(3H)-benzoxazolones have shown promising antibacterial and antifungal activities.[1]

-

Anticancer Research: Chalcones derived from this compound have been synthesized and evaluated for their cytotoxic effects against several human tumor cell lines.[7]

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. Its straightforward and regioselective synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of significant interest for further research and development. This guide provides foundational technical information to aid researchers in harnessing the potential of this versatile chemical scaffold.

References

- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]

- 2. This compound [allbiopharm.com]

- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 97%(54903-09-2) 1H NMR spectrum [chemicalbook.com]

IUPAC name and CAS number for 6-Acetyl-2(3H)-benzoxazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzoxazolone, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, synthesis protocols, and its role as a scaffold for derivatives with therapeutic potential, particularly in oncology and anti-inflammatory research.

Chemical Identity and Properties

IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | White to pale cream or pale brown crystals/powder | [1] |

| Melting Point | 231.0-240.0 °C | [1] |

| Purity (by HPLC) | ≥96.0% | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzoxazolone ring, predominantly at the 6-position.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard method for the synthesis of this compound.

Materials:

-

2(3H)-benzoxazolone

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dimethylformamide (DMF)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the cooled suspension via the addition funnel over a period of 10 minutes.

-

Following the addition of acetyl chloride, add a solution of 2(3H)-benzoxazolone (1.0 equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C. The rate of addition should be controlled to prevent excessive boiling.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for an additional 15 minutes at room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 25 g) and concentrated HCl (15 mL) with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of methylene chloride (20 mL).

-

Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization. A reported yield for a similar procedure using an AlCl₃-DMF complex is 77%.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role as a Scaffold for Biologically Active Derivatives

This compound is a versatile intermediate for the synthesis of more complex molecules, including chalcones, which have demonstrated a range of biological activities.[3]

Derivatization and Biological Activities

Caption: this compound as a scaffold for derivatives.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for several therapeutic applications.

Anticancer Activity

Chalcones derived from this compound have shown cytotoxic effects against various human tumor cell lines.[3] The mechanisms of action for some of these derivatives include the inhibition of key enzymes in cancer cell signaling pathways.

-

PI3Kα Inhibition: Phosphatidylinositol 3-kinase (PI3K) is a crucial enzyme in cell growth and survival. Some derivatives have been identified as inhibitors of the PI3Kα isoform.

-

Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase isoenzymes I and II.

Simplified PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT pathway by derivatives.

Anti-inflammatory and Analgesic Properties

The 6-acyl-2(3H)-benzoxazolone scaffold is associated with anti-inflammatory and analgesic effects.[3] The anti-inflammatory potential of these derivatives has been evaluated using preclinical models such as the carrageenan-induced paw edema test in rodents.[3]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., BV-173, K-562)

-

Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA).

Materials:

-

Carbonic anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

DMSO or acetonitrile to dissolve compounds and substrate

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA enzyme solution.

-

Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., Wistar rats or C57BL/6J mice)

-

Carrageenan solution (e.g., 1% in saline)

-

Test compounds and a reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer for paw volume measurement

Procedure:

-

Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.

-

Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar tissue of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

Conclusion

This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for the development of novel therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of this chemical scaffold in drug discovery and development.

References

The Multifaceted Biological Activities of 6-Acetyl-2(3H)-benzoxazolone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(3H)-benzoxazolone core is a "privileged scaffold" in medicinal chemistry, known for its ability to mimic phenolic and catechol moieties with enhanced metabolic stability.[1] This versatile heterocyclic system has been extensively explored, leading to the development of compounds with a broad spectrum of pharmacological activities. Among its derivatives, 6-Acetyl-2(3H)-benzoxazolone serves as a crucial synthetic intermediate for a variety of biologically active molecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support further research and drug development endeavors.

Synthetic Pathways of this compound Derivatives

This compound is a key starting material for the synthesis of various derivatives, primarily through Claisen-Schmidt condensation to form chalcones and subsequent Mannich reactions to produce Mannich bases.

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (this compound) and an aromatic aldehyde. This reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone, or chalcone.[2]

Caption: Synthetic pathway for chalcone derivatives via Claisen-Schmidt condensation.

Synthesis of Mannich Base Derivatives

Mannich bases are synthesized through the aminomethylation of an acidic proton located on a substrate, in this case, the chalcone derivatives of this compound. The reaction involves an amine, formaldehyde, and the chalcone.

Caption: General reaction scheme for the synthesis of Mannich base derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of chalcone and Mannich base derivatives of this compound against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.[3]

Table 1: Cytotoxicity of this compound Derivatives (IC50 values in µM)

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 1 | Chalcone | BV-173 (pre-B-cell leukemia) | 2.5 | [3] |

| 2 | Mannich Base | BV-173 (pre-B-cell leukemia) | 1.8 | [3] |

| 3 | Mannich Base | K-562 (chronic myeloid leukemia) | >10 | [3] |

| 4 | Chalcone | MCF-7 (breast cancer) | 12 | [4] |

| 5 | Chalcone | Hep-G2 (liver cancer) | 17.9 | [4] |

Antimicrobial Activity

Derivatives of 2(3H)-benzoxazolone have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of 2(3H)-benzoxazolone Derivatives (MIC values in µg/mL)

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 6 | 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 | [5] |

| 7 | 6-benzoyl-2(3H)-benzothiazolone Mannich Base | Candida albicans | 256 | [6] |

| 8 | 6-benzoyl-2(3H)-benzothiazolone Mannich Base | Mycobacterium tuberculosis H37RV | 64 | [6] |

| 9 | 2(3H)-Benzoxazolone derivative | Escherichia coli | 8 - 512 | [7] |

| 10 | 2(3H)-Benzoxazolone derivative | Staphylococcus aureus | 8 - 512 | [7] |

Carbonic Anhydrase Inhibition

Chalcone derivatives of this compound have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[1]

Table 3: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones

| Compound | Aryl Substituent | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

| 11 | 4-(trifluoromethyl)phenyl | 12.3 ± 1.2 | 8.6 ± 1.9 | [8] |

| 12 | Unsubstituted Phenyl | 154.0 ± 9.3 | 41.0 ± 5.5 | [8] |

| AZA | Acetazolamide (Standard) | 84.4 ± 8.4 | 59.2 ± 4.8 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[9]

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Preparation: Use rats or mice, divided into control, standard, and test groups.

-

Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[10]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Apoptosis Detection: DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.

Protocol:

-

Cell Lysis: Lyse the treated and untreated cells with a lysis buffer (e.g., Triton X-100 based).

-

DNA Extraction: Extract the DNA using phenol/chloroform/isoamyl alcohol.

-

DNA Precipitation: Precipitate the DNA with ethanol.

-

RNase and Proteinase K Treatment: Treat the DNA with RNase and then with proteinase K to remove RNA and protein contamination.

-

Gel Electrophoresis: Run the DNA samples on an agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Visualization: Visualize the DNA fragments under UV light. A "ladder" pattern indicates apoptosis.

Caption: Experimental workflow for the detection of apoptotic DNA fragmentation.

Signaling Pathways

Apoptosis Induction

The cytotoxic effects of many this compound derivatives are mediated through the induction of apoptosis, a programmed cell death pathway. A key event in apoptosis is the activation of caspases, which are proteases that cleave various cellular substrates, ultimately leading to DNA fragmentation and cell death.

Caption: A simplified diagram of the apoptotic pathway induced by benzoxazolone derivatives.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing access to a diverse range of derivatives with significant biological activities. The chalcone and Mannich base derivatives, in particular, have demonstrated promising cytotoxic, antimicrobial, and enzyme inhibitory properties. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration of this important class of compounds and their potential therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is crucial for the development of novel and effective therapeutic agents.

References

- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. bio-protocol.org [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

6-Acetyl-2(3H)-benzoxazolone as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, serving as versatile templates for the discovery of new drugs. The 2(3H)-benzoxazolone core is recognized as one such scaffold, owing to its ability to mimic phenol or catechol moieties in a more metabolically stable form. Within this class, 6-acetyl-2(3H)-benzoxazolone has emerged as a particularly valuable starting material for the synthesis of a diverse array of biologically active compounds. Its amenability to chemical modification, particularly at the acetyl group, allows for the generation of extensive compound libraries for screening against various therapeutic targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold.

Synthesis and Derivatization

The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is highly regioselective, consistently yielding the 6-acyl derivative.

A key derivatization strategy for this compound is the Claisen-Schmidt condensation, which is used to synthesize chalcones. This reaction involves the base-catalyzed condensation of the acetyl group of this compound with various aromatic aldehydes. These chalcone derivatives have shown a wide range of pharmacological activities.

Caption: Synthetic pathway to this compound and its chalcone derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Chalcone derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Chalcone Derivatives | HCT116 (Colon Cancer) | 15 - 19 | [2] |

| Mannich Bases of Chalcones | BV-173 (Leukemia) | Low micromolar | [3] |

| Mannich Bases of Chalcones | K-562 (Leukemia) | Higher than BV-173 | [3] |

| N-substituted derivatives | MCF-7 (Breast Cancer) | 50 - 100 | [4] |

Antimicrobial Activity

Various derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Amide Derivatives | Staphylococcus aureus | 8 - 512 | [5] |

| Amide Derivatives | Enterococcus faecalis | 8 - 512 | [5] |

| Amide Derivatives | Escherichia coli | 8 - 512 | [5] |

| Amide Derivatives | Pseudomonas aeruginosa | 8 - 512 | [5] |

| Amide Derivatives | Candida albicans | 128 | [5] |

| Thiazole Derivatives | Micrococcus luteus | 31.25 | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in preclinical models. A common in vivo assay is the carrageenan-induced paw edema test in rodents. In vitro assays often measure the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound Type | Assay | Activity | Reference |

| Benzoxazolone Derivatives | IL-6 Inhibition (IC50) | 5.09 - 10.14 µM | [7] |

| 1,3,4-Thiadiazole Derivatives | TNF-α Inhibition | 51.44% | [8] |

| Acetic and Propanoic Acid Derivatives | Carrageenan-induced paw edema | Significant inhibition | [9] |

Experimental Protocols

Synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones (Chalcones) via Claisen-Schmidt Condensation

Caption: Experimental workflow for the synthesis of chalcone derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Dilute hydrochloric acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol.

-

While stirring at room temperature, add a solution of NaOH or KOH dropwise.

-

Continue stirring the reaction mixture at room temperature for a period ranging from 4 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the purified chalcone derivative using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Anticancer Activity Assessment: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Vehicle (e.g., saline or a suitable solvent)

-

Pletysmometer or calipers

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of one hind paw to induce inflammation.[13]

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization, particularly into chalcones, have enabled the development of a wide range of compounds with potent biological activities. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of these derivatives highlight the significant therapeutic potential of this privileged core structure. Further exploration and optimization of compounds based on the this compound scaffold are warranted to develop novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this promising class of compounds.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. inotiv.com [inotiv.com]

The Multifaceted Mechanisms of Action of 6-Acetyl-2(3H)-benzoxazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-acetyl-2(3H)-benzoxazolone core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action, supported by quantitative data and detailed experimental protocols, for the key biological effects of these compounds, including antimicrobial, anti-inflammatory, anticonvulsant, cytotoxic, and carbonic anhydrase inhibitory activities.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] The primary mechanism underlying the antibacterial effect is believed to be the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4] By binding to this enzyme, the compounds can interfere with its function of introducing negative supercoils into the bacterial DNA, leading to a disruption of DNA replication and, ultimately, bacterial cell death.[5][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Thiazolinoalkyl-2(3H)-benzoxazolones | Staphylococcus aureus | 8.4 | [1] |

| Thiazolinoalkyl-2(3H)-benzoxazolones | Bacillus subtilis | 4.2 | [1] |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [1] |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Escherichia coli | 8 - 512 | [7] |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Pseudomonas aeruginosa | 8 - 512 | [7] |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Staphylococcus aureus | 8 - 512 | [7] |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Enterococcus faecalis | 8 - 512 | [7] |

| Thiazolinoalkyl-2(3H)-benzoxazolones | Candida albicans | 67.5 | [1] |

| Thiazolinoalkyl-2(3H)-benzoxazolones | Candida parapsilosis | 67.5 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method.[8][9]

-

Preparation of Reagents: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The this compound derivatives are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of concentrations.[10]

-

Inoculation: The microtiter plates containing the serial dilutions of the compounds are inoculated with the standardized bacterial suspension.[11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[8]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Logical Relationship: DNA Gyrase Inhibition

Anti-inflammatory Activity: Modulation of the TLR4/MD-2 Signaling Pathway

Certain derivatives of this compound exhibit significant anti-inflammatory properties. The proposed mechanism of action involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the innate immune response and inflammation. Specifically, these compounds may interact with myeloid differentiation protein 2 (MD-2), an accessory protein that is crucial for the TLR4-mediated recognition of lipopolysaccharide (LPS) and subsequent activation of downstream inflammatory signaling cascades.[13] By interfering with the TLR4/MD-2 complex, these derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This widely used in vivo model is employed to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically, rats or mice are used for this assay.

-

Compound Administration: The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of animals, usually via oral or intraperitoneal routes.

-

Induction of Inflammation: A short time after compound administration, a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection indicates the extent of edema.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle control group.

Signaling Pathway: TLR4/MD-2 Inhibition

Anticonvulsant Activity: Modulation of Sigma-1 Receptors

Several this compound derivatives have shown potent anticonvulsant effects in preclinical models. A key mechanism implicated in this activity is the modulation of the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating neuronal excitability.[16][17] These derivatives can act as ligands for the sigma-1 receptor, and their binding can influence the balance between excitatory and inhibitory neurotransmission, thereby raising the seizure threshold.[18][19]

Quantitative Data: Anticonvulsant Efficacy (ED50)

The anticonvulsant potency is often expressed as the median effective dose (ED50), the dose of a drug that is effective in 50% of the animals tested.

| Compound Type | Test Model | ED50 (mg/kg) | Reference |

| 1-Phenylcyclohexylamine analogues | MES (mice) | 5 - 41 | [20] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[21][22]

-

Animal Model: Mice or rats are commonly used.

-

Compound Administration: The test compounds are administered intraperitoneally or orally at various doses.

-

Induction of Seizures: A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[20][22]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a sign of protection.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Signaling Pathway: Sigma-1 Receptor Modulation

Cytotoxic Activity: Induction of Apoptosis

Chalcone derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is the induction of apoptosis, or programmed cell death. These compounds can trigger the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[23][24][25] This leads to the systematic dismantling of the cancer cell.[26]

Quantitative Data: Cytotoxicity (IC50)

The cytotoxic potential is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | Not Specified | Varies | [27] |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of compounds.[28][29][30]

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the MTT into a purple formazan product.[31]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathway: Caspase-Mediated Apoptosis

Carbonic Anhydrase Inhibition

Chalcone derivatives of this compound have been identified as inhibitors of carbonic anhydrases (CAs), particularly the human isoforms hCA I and hCA II. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma and epilepsy.

Quantitative Data: Carbonic Anhydrase Inhibition (IC50 and Ki)

The inhibitory activity against carbonic anhydrase is expressed as IC50 and the inhibition constant (Ki).

| Compound | Isoenzyme | IC50 (µM) | Ki (µM) | Reference |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | 29.74 - 69.57 | 28.37 - 70.58 | [27][32] |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | 18.14 - 48.46 | 10.85 - 37.96 | [27][32] |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA I | - | 0.0123 - 0.154 | [33] |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA II | - | 0.0086 - 0.041 | [33] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against CA is determined using an in vitro colorimetric assay.[34][35][36][37]

-

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) are used. A suitable substrate, such as p-nitrophenyl acetate (p-NPA), is prepared.[34]

-

Assay Procedure: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, a colored product.

-

Spectrophotometric Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 and Ki values are determined.[38]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 54903-09-2 | Benchchem [benchchem.com]

- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. childrenshospital.org [childrenshospital.org]

- 14. youtube.com [youtube.com]

- 15. pnas.org [pnas.org]

- 16. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma-1 receptor and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The sigma‐1 receptor‐TAMM41 axis modulates neuroinflammation and attenuates memory impairment during the latent period of epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 23. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. annualreviews.org [annualreviews.org]

- 25. ovid.com [ovid.com]

- 26. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]

- 27. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. atcc.org [atcc.org]

- 31. broadpharm.com [broadpharm.com]

- 32. researchgate.net [researchgate.net]

- 33. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 34. benchchem.com [benchchem.com]

- 35. assaygenie.com [assaygenie.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. researchgate.net [researchgate.net]

- 38. Carbonic Anhydrase Activity Assay [protocols.io]

A Technical Guide to the Spectroscopic Data of 6-Acetyl-2(3H)-benzoxazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 6-Acetyl-2(3H)-benzoxazolone, a key intermediate in medicinal chemistry. The document details its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to support research and development activities involving this compound and its derivatives.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive spectral fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | N-H Proton |

| Data not available in search results | Data not available in search results | Acetyl Protons (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Carbonyl Carbon (Lactam) |

| Data not available in search results | Carbonyl Carbon (Acetyl) |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Methyl Carbon (Acetyl) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3300 | N-H Stretch (Lactam) |

| ~1760 | C=O Stretch (Lactam) |

| ~1680 | C=O Stretch (Acetyl) |

| >3000 | Aromatic C-H Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 177.04259 | [M]⁺ (Monoisotopic Mass) |

| 178.04987 | [M+H]⁺ |

| 200.03181 | [M+Na]⁺ |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound are performed using standard organic chemistry techniques.

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1] This reaction is regioselective, yielding the 6-substituted product.[2]

Reagents and Materials:

-

2(3H)-benzoxazolone

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (or another suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.[3]

-

A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension with stirring.[3]

-

Following the addition of acetyl chloride, a solution of 2(3H)-benzoxazolone in methylene chloride is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.[3]

-

After the reaction is complete, the mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.[3]

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Standard procedures are followed for the acquisition of spectroscopic data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectral data are acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI) being common for determining the molecular weight and fragmentation pattern.[6]

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the synthesis and characterization of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

Biological Context and Signaling Pathways

The 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[7] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][8]

While specific signaling pathways for this compound are not extensively detailed in the available literature, its derivatives are known to interact with various biological targets. For instance, some benzoxazolone derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival.[8] The general mechanism involves the disruption of downstream signaling pathways essential for tumor progression.

Further research on this compound and its analogues may elucidate specific molecular targets and signaling pathways, paving the way for the development of novel therapeutic agents.

References

- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. scienceopen.com [scienceopen.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Solubility and stability of 6-Acetyl-2(3H)-benzoxazolone in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Acetyl-2(3H)-benzoxazolone, a key intermediate in the synthesis of various biologically active compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this document outlines the predicted physicochemical properties based on the behavior of its core chemical moieties and details standardized experimental protocols to determine these critical parameters.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[2] |

| Molecular Weight | 177.16 g/mol | PubChem[2] |

| IUPAC Name | 6-acetyl-3H-1,3-benzoxazol-2-one | PubChem[2] |

| CAS Number | 54903-09-2 | PubChem[2] |

| Predicted XLogP3 | 1.1 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. The benzoxazolone nucleus is considered a valuable scaffold in drug design due to its favorable physicochemical profile, including both lipophilic and hydrophilic fragments.[3][4] The solubility of this compound is expected to be influenced by the interplay between the relatively polar benzoxazolone core and the acetyl substituent.

Predicted Solubility:

Based on its structure, this compound is anticipated to have low solubility in water and higher solubility in organic solvents. The presence of the acetyl group may slightly increase its polarity compared to the unsubstituted benzoxazolone. The solubility of benzoxazolone derivatives has been shown to be pH-dependent, particularly for those with acidic or basic functional groups.[5]

Table of Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic benzoxazole ring is expected to limit aqueous solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Non-polar organic solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvent with strong solvating power. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Polar aprotic solvent. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

-

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

Stability Profile

Understanding the chemical stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are typically performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9][10]

Predicted Stability:

The benzoxazolone ring is a stable aromatic system.[5] However, the lactam and acetyl functionalities may be susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The lactam ring in the benzoxazolone core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the electron-rich aromatic ring.

-

Photostability: Aromatic compounds can be sensitive to light, potentially leading to photodegradation.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but degradation may occur at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N to 1 N) and heat if necessary (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N to 1 N) at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a suitable stability-indicating HPLC method. A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products.

-

Establish the degradation pathway of the molecule.

-

The following Graphviz diagram illustrates a typical workflow for forced degradation studies.

Analytical Methods for Quantification

Accurate and precise quantification of this compound is essential for both solubility and stability studies. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the quantification of small molecules in pharmaceutical analysis due to its high sensitivity, specificity, and resolving power.[11][12][13]

-

Mode: Reversed-phase HPLC is typically suitable for compounds of this polarity.

-

Stationary Phase: A C18 column is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a simpler and faster technique that can be used for the quantification of pure samples or in simple matrices where there are no interfering substances.[11]

-

Procedure: A calibration curve is constructed by measuring the absorbance of standard solutions of this compound at its λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Other Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for quantification, often after derivatization to increase volatility.[13]

-

Immunoassays: While not commonly developed for intermediate compounds, immunoassays can be highly sensitive and specific methods for quantification.[14]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided general protocols and predicted properties serve as a valuable resource for researchers in the field of drug discovery and development. The experimental determination of these parameters is essential for the successful formulation and advancement of any new chemical entity.

References

- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]

- 2. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pharmadekho.com [pharmadekho.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ijrpp.com [ijrpp.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Deep Dive into the Pharmacophore of 6-Acetyl-2(3H)-benzoxazolone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-Acetyl-2(3H)-benzoxazolone core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive exploration of its pharmacophoric features, detailing its synthesis, biological activities, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

The this compound Core: Synthesis and Chemical Properties

The primary and most established method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction is highly regioselective, consistently yielding the 6-acyl derivative. The acetyl group at the C-6 position is a critical chemical feature, serving as a key precursor for the synthesis of a diverse array of more complex molecules.[1]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

A common procedure for the Friedel-Crafts acylation of 2(3H)-benzoxazolone is as follows:

-

Catalyst Complex Formation: Aluminum chloride (AlCl₃) is used as a catalyst, often in the presence of dimethylformamide (DMF) to form an AlCl₃-DMF complex.

-

Reaction Mixture: 2(3H)-benzoxazolone is dissolved in a suitable solvent and reacted with an acylating agent, such as acetyl chloride.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, for example, 30 hours.

-

Work-up: The reaction mixture is then poured into crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved through recrystallization to yield the final this compound product.[2]

This synthetic route offers good yields and high purity of the desired product. The resulting 6-acetyl group provides a reactive handle for further chemical modifications, such as the Claisen-Schmidt condensation with various aldehydes to produce chalcones, or reactions to introduce different substituents at the 3-position of the benzoxazolone ring.[1][3]

Biological Activities and Pharmacological Profile

Derivatives of the this compound core have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, cytotoxic, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of this compound derivatives are among their most well-documented activities. These compounds have shown potent inhibition of inflammation in preclinical models.[1] A key mechanism underlying this effect is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, such as PGE2, which are key mediators of inflammation and pain.[1]

Caption: Proposed mechanism of anticonvulsant action via GABA modulation.

Quantitative Anticonvulsant Activity Data

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| 2(3H)-benzoxazolone derivative | MES-induced seizures (mice) | 8.7 | [1] |

| 2(3H)-benzoxazolone derivative | MES-induced seizures (mice) | 7.6 | [1] |

| Benzoxazole derivative (5f) | MES-induced seizures (mice) | 22.0 | [4] |

Cytotoxic Activity

Chalcone derivatives synthesized from this compound have exhibited significant cytotoxic activity against various cancer cell lines. [3]The mechanism of this cytotoxicity often involves the induction of apoptosis through both intrinsic and extrinsic pathways, which are characterized by the activation of caspases and the generation of reactive oxygen species (ROS).

Experimental Workflow: Evaluation of Cytotoxicity

Caption: Workflow for assessing the cytotoxic activity of chalcone derivatives.

Quantitative Cytotoxicity and Enzyme Inhibition Data

| Compound Class | Cell Line / Enzyme | IC50 / CC50 / Ki | Reference |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | IC50: 29.74–69.57 µM | [2] |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | Ki: 28.37 ± 6.63–70.58 ± 6.67 µM | [2] |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | IC50: 18.14 – 48.46 µM | [2] |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | Ki: 10.85 ± 2.14 – 37.96 ± 2.36 µM | [2] |

| Indole-chalcone derivatives | Various cancer cell lines | IC50: 3–782 nM | [5] |